

# preventing moisture-induced amorphous to crystalline conversion of beta-Lactose

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## Compound of Interest

Compound Name: *beta-Lactose*

Cat. No.: *B1674315*

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## Technical Support Center: Amorphous $\beta$ -Lactose Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amorphous  $\beta$ -lactose. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent and manage the moisture-induced amorphous to crystalline conversion of  $\beta$ -lactose in your experiments and formulations.

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of amorphous  $\beta$ -lactose converting to a crystalline form?

The primary cause is exposure to moisture, which acts as a plasticizer.<sup>[1][2]</sup> Absorbed water lowers the glass transition temperature ( $T_g$ ) of the amorphous lactose.<sup>[3][4]</sup> If the  $T_g$  drops below the storage or processing temperature, the molecular mobility of the lactose increases significantly, allowing the molecules to rearrange into a more stable, ordered crystalline structure.<sup>[1][3]</sup>

Q2: At what relative humidity (RH) does the amorphous to crystalline conversion of lactose typically begin?

The critical relative humidity for the onset of crystallization can vary depending on the specific lactose sample and temperature. However, studies have shown that crystallization of amorphous lactose can be initiated at a relative humidity of around 40% and becomes more rapid at higher RH levels.[2] For instance, at 25°C, the onset time for crystallization dramatically increases as the relative humidity decreases from 60% to 48%.[5]

Q3: How does temperature influence the conversion process?

Temperature plays a crucial role in the kinetics of crystallization. Increasing the temperature, even at a constant relative humidity, can accelerate the conversion from amorphous to crystalline form.[5][6] This is because higher temperatures increase molecular mobility, facilitating the structural rearrangement required for crystallization.[3] Conversely, reducing the temperature can suppress crystallization by keeping the material below its glass transition temperature.[1]

Q4: What are the physical consequences of this conversion in my powder formulation?

The conversion from an amorphous to a crystalline state can lead to several undesirable changes in your powder formulation, including:

- **Caking and Agglomeration:** The release of water during crystallization and the formation of crystal bridges between particles can lead to powder caking and loss of flowability.[1][3]
- **Changes in Particle Size Distribution:** Uncontrolled particle growth can occur, affecting critical quality attributes of products like dry powder inhalers (DPIs).[7]
- **Reduced Compressibility:** The amorphous form of lactose is generally more compressible than its crystalline counterpart. Conversion to the crystalline form can negatively impact tablet manufacturing.[8][9]
- **Impact on Drug Product Performance:** For drug delivery systems, these physical changes can alter the dose uniformity and aerosol performance.[7]

Q5: Can excipients help prevent the crystallization of amorphous  $\beta$ -lactose?

Yes, certain excipients can help stabilize amorphous  $\beta$ -lactose. For example, incorporating sodium alginate into a spray-dried formulation with lactose has been shown to suppress both

temperature- and moisture-induced crystallization.[4] This stabilizing effect is attributed to an increase in the glass transition temperature of the mixture.[4] Generally, excipients that form hydrogen bonds with the amorphous material can help to inhibit crystallization.

## Troubleshooting Guide

Problem: My amorphous lactose powder is showing signs of caking and poor flowability.

- Possible Cause: This is a strong indicator that moisture-induced crystallization has occurred.
- Troubleshooting Steps:
  - Verify Amorphous Content: Use an analytical technique like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to quantify the remaining amorphous content and confirm if crystallization has occurred.
  - Review Storage Conditions: Check the temperature and relative humidity logs of your storage environment. Ensure that the RH has been consistently maintained below 40%.
  - Implement Stricter Environmental Control: Store the material in a desiccator or a controlled humidity chamber. For long-term stability, it is recommended to store amorphous lactose at conditions well below its glass transition temperature.[3]
  - Consider Co-processing with a Stabilizer: If environmental control is challenging, consider reformulating with a stabilizing excipient.

Problem: I am observing inconsistent results in my dissolution or aerosol performance tests.

- Possible Cause: Variability in the amorphous content of your lactose can lead to inconsistent product performance. The conversion to a crystalline form can alter the surface properties and particle interactions within your formulation.
- Troubleshooting Steps:
  - Characterize Batch-to-Batch Variability: Quantify the amorphous content of different batches of your lactose using a reliable method like Dynamic Vapor Sorption (DVS) or Isothermal Microcalorimetry.

- Condition the Lactose: To ensure consistency, you can intentionally convert the amorphous content to a stable crystalline form before formulation by conditioning the powder at a controlled temperature and relative humidity.[\[1\]](#)
- Evaluate Impact of Processing: Manufacturing processes like milling or micronization can generate amorphous regions.[\[10\]](#) Assess the amorphous content of your lactose after such processing steps.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the amorphous to crystalline conversion of lactose.

Table 1: Critical Environmental Conditions for Lactose Crystallization

Parameter	Value	Reference
Critical Relative Humidity (RH) for Onset	> 40%	<a href="#">[2]</a>
Temperature Effect on Crystallization Rate	Increases with increasing temperature	<a href="#">[5]</a> <a href="#">[6]</a>
RH for $\beta$ -anhydrate to monohydrate transition (20°C)	77%	<a href="#">[11]</a>
RH for $\beta$ -anhydrate to monohydrate transition (50°C)	79%	<a href="#">[11]</a>

Table 2: Analytical Techniques for Quantification of Amorphous Content

Analytical Technique	Approximate Detection Limit (% w/w)	Reference
Differential Scanning Calorimetry (DSC)	~1-10%	<a href="#">[12]</a> <a href="#">[13]</a>
X-ray Powder Diffraction (XRPD)	~0.5-5%	<a href="#">[12]</a> <a href="#">[13]</a>
Near-Infrared Spectroscopy (NIRS)	~0.5%	<a href="#">[12]</a>
Dynamic Vapor Sorption (DVS)	~0.2%	<a href="#">[13]</a>
Isothermal Microcalorimetry	~2%	<a href="#">[14]</a>
Solution Calorimetry	~1%	<a href="#">[13]</a>
FT-Raman Spectroscopy	~1%	<a href="#">[13]</a>

## Experimental Protocols

### Protocol 1: Determination of Amorphous Content using Dynamic Vapor Sorption (DVS)

- Objective: To quantify the amorphous content of a  $\beta$ -lactose sample by measuring its water sorption properties.
- Principle: Amorphous materials are more hygroscopic and absorb more water than their crystalline counterparts. DVS measures the change in mass of a sample as it is exposed to a series of controlled relative humidity steps.
- Methodology:
  - Sample Preparation: Accurately weigh approximately 10-20 mg of the lactose sample into a DVS sample pan.
  - Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.

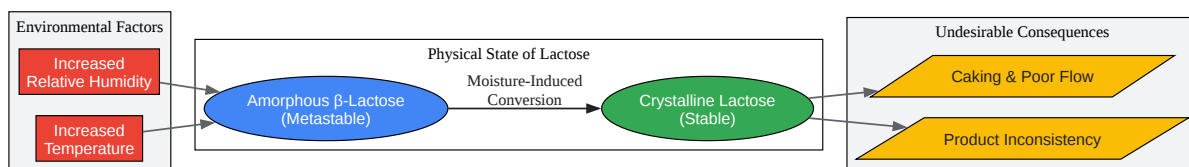
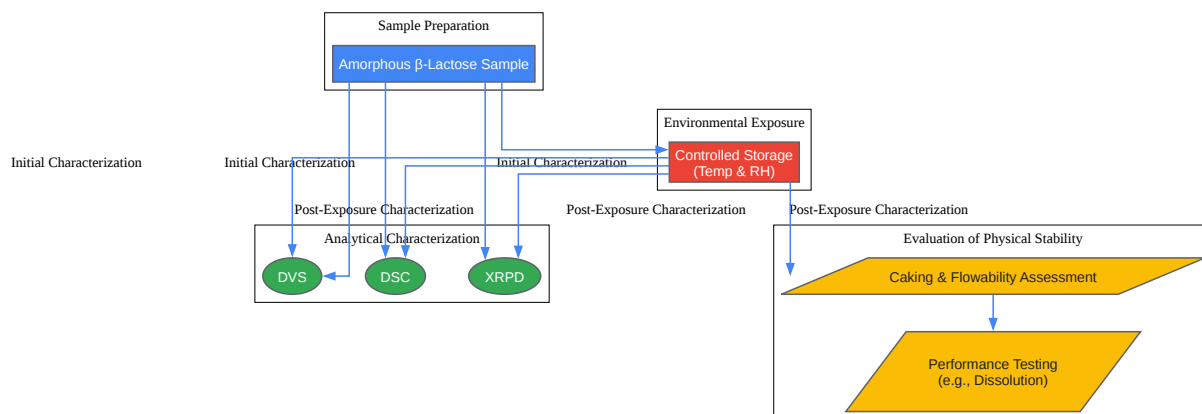
- Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.
- Desorption Isotherm: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH.
- Data Analysis: Plot the percentage change in mass versus the relative humidity to generate sorption and desorption isotherms. The amount of water sorbed at a specific RH before crystallization is proportional to the amorphous content. A calibration curve created using physical mixtures of known amorphous and crystalline content can be used for quantification.[2] The crystallization event is often observed as a sharp decrease in mass at a critical RH, as the newly formed crystalline structure holds less water.[2]

#### Protocol 2: Assessment of Crystallization using Differential Scanning Calorimetry (DSC)

- Objective: To detect the presence of amorphous lactose and observe its crystallization.
- Principle: Amorphous materials exhibit a glass transition ( $T_g$ ), which is a second-order thermal event, and a crystallization exotherm upon heating. The energy released during crystallization is proportional to the amount of amorphous material present.
- Methodology:
  - Sample Preparation: Accurately weigh 5-10 mg of the lactose sample into an aluminum DSC pan and seal it hermetically.
  - Heating Program: Heat the sample in the DSC instrument at a constant rate (e.g., 10°C/min) from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected crystallization point (e.g., 200°C). An empty, sealed pan should be used as a reference.
  - Data Analysis:
    - The glass transition ( $T_g$ ) will appear as a step change in the heat flow curve.
    - The crystallization event will be observed as an exothermic peak.

- The area under the crystallization peak can be integrated to determine the enthalpy of crystallization (J/g). This value can be compared to the enthalpy of crystallization of a 100% amorphous standard to quantify the amorphous content.<sup>[1]</sup>

## Visualizations



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